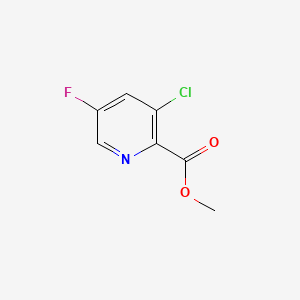
Lithium triisopropyl 2-(5-chloropyridyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium triisopropyl 2-(5-chloropyridyl)borate is a chemical compound with the CAS Number: 1256364-35-8 and a linear formula of C14H24BClLiNO3 . Its molecular weight is 307.55 .
Molecular Structure Analysis
The InChI code for Lithium triisopropyl 2-(5-chloropyridyl)borate is 1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
Lithium triisopropyl 2-(5-chloropyridyl)borate has been reported to be used in Suzuki–Miyaura coupling reactions . In these reactions, it can be coupled with various heterocycles and aryl halides .Physical And Chemical Properties Analysis
Lithium triisopropyl 2-(5-chloropyridyl)borate is a solid at room temperature and should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Lithium triisopropyl 2-(5-chloropyridyl)borate serves as a versatile reagent in organic synthesis. Its boron center can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows the formation of carbon-carbon bonds. Researchers have employed this compound to synthesize complex organic molecules, including pharmaceutical intermediates .
Transition Metal Complexes
The borate ligand in this compound can coordinate with transition metal ions, leading to the formation of novel complexes. These complexes find applications in catalysis, material science, and bioinorganic chemistry. For instance, lithium triisopropyl 2-(5-chloropyridyl)borate can stabilize palladium or nickel complexes, enhancing their reactivity in various transformations .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. Lithium triisopropyl 2-(5-chloropyridyl)borate has been investigated for its ability to form host-guest complexes with other molecules. Researchers study its binding properties, which can lead to applications in drug delivery, sensors, and molecular recognition .
Materials Science
The borate moiety in this compound contributes to its solid-state properties. Researchers have explored its use in designing functional materials, such as luminescent materials, liquid crystals, and polymers. By modifying the borate structure, scientists aim to tailor specific properties for diverse applications .
Medicinal Chemistry
While direct applications in medicine are limited, understanding the reactivity and behavior of lithium triisopropyl 2-(5-chloropyridyl)borate can guide drug design. Boron-containing compounds play a role in boron neutron capture therapy (BNCT) for cancer treatment. Although this specific compound is not directly used in BNCT, its borate functionality contributes to the field .
Heterocyclic Chemistry
Researchers have explored the lithiation and subsequent borylation of various heterocycles using lithium triisopropyl 2-(5-chloropyridyl)borate. This methodology allows the introduction of boron-containing groups into heterocyclic frameworks, enabling the synthesis of novel compounds with potential biological or material applications .
Eigenschaften
IUPAC Name |
lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRPQXMSHHGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682079 |
Source


|
| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium triisopropyl 2-(5-chloropyridyl)borate | |
CAS RN |
1256364-35-8 |
Source


|
| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


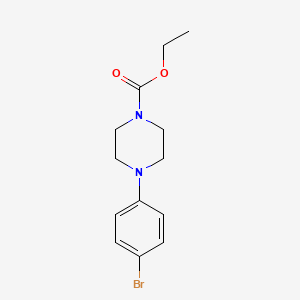
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
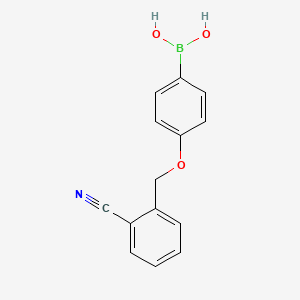

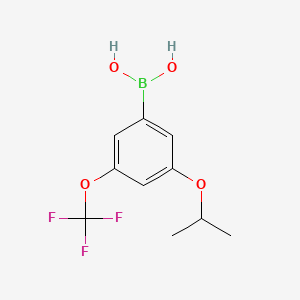
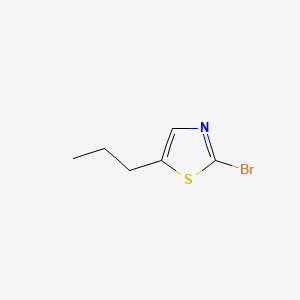
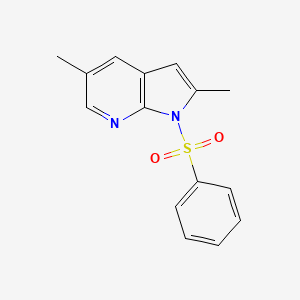

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
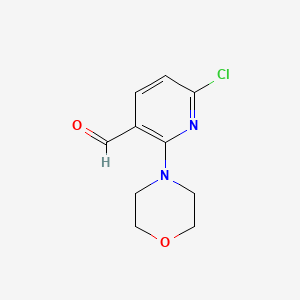
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)
